![molecular formula C11H20BrNO3 B12928204 (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate](/img/structure/B12928204.png)
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromomethylation of morpholine derivatives using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium hydroxide in aqueous tetrahydrofuran (THF) for the formation of alcohols and ethers.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of fine chemicals, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its reactivity towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromomethyl group, which acts as an electrophilic center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Bromomethyl)but-3-enoate: This compound is similar in structure and reactivity, used in the synthesis of heterocyclic compounds.
3-(Bromoacetyl)coumarins: These compounds are used in the preparation of polyfunctionalized heterocyclic systems and have applications in drug discovery.
Uniqueness
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its tert-butyl ester group also provides steric hindrance, influencing its reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H20BrNO3 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
InChI Key |
MZAGHJAVTHYPDO-YGPZHTELSA-N |
Isomeric SMILES |
CC1COC[C@H](N1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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